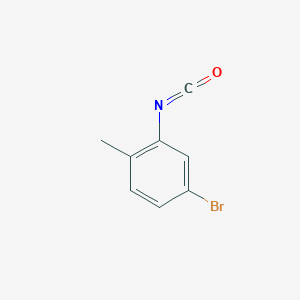

4-Bromo-2-isocyanato-1-methylbenzene

Vue d'ensemble

Description

4-Bromo-2-isocyanato-1-methylbenzene, also known as 4-Bromo-2-cyano-1-methylbenzene, is an organic compound commonly used in synthetic organic chemistry. It is a colorless, water-soluble liquid with a pungent odor and a melting point of -3.3 °C. This compound is a versatile reagent and is used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes.

Applications De Recherche Scientifique

Thermochemistry of Halogen-Substituted Methylbenzenes

Research on halogen-substituted methylbenzenes, including compounds like 4-Bromo-2-isocyanato-1-methylbenzene, has focused on their thermochemical properties. Studies involve experimental vapor pressures, vaporization, fusion, and sublimation enthalpies, with calculations using quantum-chemical methods. Group-additivity procedures estimate vaporization enthalpies and enthalpies of formation (Verevkin et al., 2015).

Liquid-phase Oxidation of Methylbenzenes

The liquid-phase oxidation of methylbenzenes, such as this compound, has been catalyzed using a cobalt-copper-bromide system in acetic acid. This process yields benzyl acetates and benzaldehydes with high selectivity. The research examines various reaction sites and conditions, demonstrating the versatility of these compounds in chemical synthesis (Okada & Kamiya, 1981).

Sonication in Phase-transfer Catalysis

Sonication has been applied to enhance the reaction rate in the synthesis of di-p-tolylsulfane from 4-bromo-1-methylbenzene with sodium sulfide. This method uses a multi-site phase-transfer catalyst (MPTC) and demonstrates the impact of various operating conditions, like agitation speed and temperature, on the reaction's efficiency. Such insights are crucial for optimizing the use of halogen-substituted methylbenzenes in industrial processes (Abimannan, Selvaraj & Rajendran, 2015).

Antioxidant Interaction Studies

The compound 4-bromo-1-isothiocyanato-2-methylbenzene, closely related to this compound, has been investigated for its antioxidant activity, particularly in the context of cancer treatment. This study incorporates computational investigations and docking simulations to understand the compound's interactions and potential in pharmaceutical applications (Richa et al., 2020).

Synthesis of Aziridines

The synthesis of N-(1R,2S)-2-(bromo-3-oxo-1,3-diphenylpropyl)-4-methylbenzene sulfonamide, involving compounds like this compound, has been demonstrated using a three-component reaction. This research offers insights into the creation of complex organic molecules, highlighting the significance of halogen-substituted methylbenzenes in synthetic chemistry (Basha & Anwar, 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that brominated compounds often target benzylic positions in organic molecules .

Mode of Action

4-Bromo-2-isocyanato-1-methylbenzene: likely interacts with its targets through electrophilic aromatic substitution . In this process, the electrophile (the bromine atom in this case) forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that brominated compounds can influence various biochemical pathways depending on their specific targets .

Result of Action

The compound’s interaction with its targets could lead to various molecular and cellular changes depending on the specific targets and pathways involved .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Propriétés

IUPAC Name |

4-bromo-2-isocyanato-1-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-6-2-3-7(9)4-8(6)10-5-11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNWDXOGBBIMGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2551394.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2551396.png)

![2-({4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole](/img/structure/B2551410.png)

![2-[[1-(3-methoxyphenyl)-2-imidazolyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2551413.png)

![Methyl 4-(3-chlorophenyl)-2-oxo-6-[(2-thienylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2551415.png)